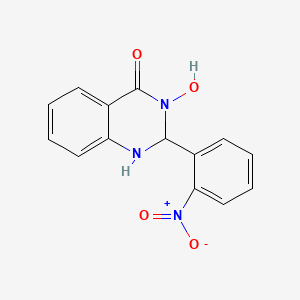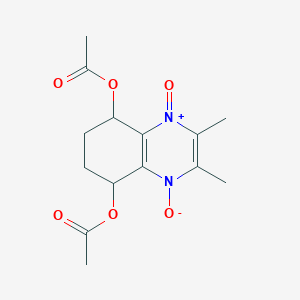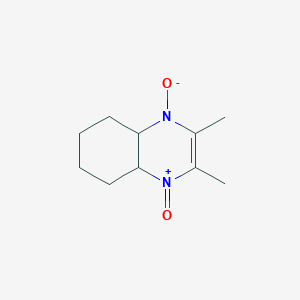
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as Nitro-Quin, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has gained attention due to its unique chemical properties and potential therapeutic benefits.
作用機序
The exact mechanism of action of 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and modulating ion channel activity. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in regulating cell growth and differentiation. In addition, it has been found to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders. This compound has also been used as a fluorescent probe for the detection of protein tyrosine phosphatases.
実験室実験の利点と制限
One advantage of 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is its potential therapeutic benefits in cancer and neurological disorders. It is also a useful tool for studying the activity of protein tyrosine phosphatases and ion channels. However, there are some limitations to its use in lab experiments. This compound is a synthetic compound that may not accurately reflect the behavior of natural compounds in vivo. In addition, its potential toxicity and side effects need to be carefully evaluated.
将来の方向性
There are several future directions for research on 3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for cancer and neurological disorders. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo. In addition, this compound may have applications in the development of fluorescent probes for other enzymes and ion channels. Further research is needed to explore these potential applications.
合成法
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-nitrobenzaldehyde with 3-hydroxy-2-aminobenzoic acid, followed by cyclization and reduction. The final product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
3-hydroxy-2-(2-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and biochemistry. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been found to modulate the activity of ion channels in neurons, which may have implications for the treatment of neurological disorders. This compound has also been used as a fluorescent probe for the detection of protein tyrosine phosphatases.
特性
IUPAC Name |
3-hydroxy-2-(2-nitrophenyl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-5-1-3-7-11(9)15-13(16(14)19)10-6-2-4-8-12(10)17(20)21/h1-8,13,15,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBGTIABOVYVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-chlorophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5159189.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5159201.png)

![N-(3,4-dichlorophenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5159211.png)
![2-(3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5159216.png)
![1-[4-(difluoromethoxy)phenyl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5159226.png)
![N-[2-(4-methoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5159242.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B5159250.png)


![11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5159266.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N-ethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5159271.png)
![N-(2,6-diethylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5159277.png)
![3-(2-methoxyphenyl)-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5159290.png)